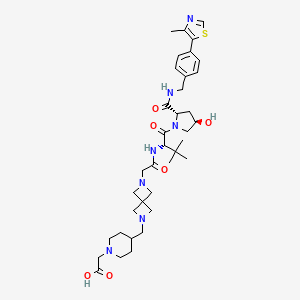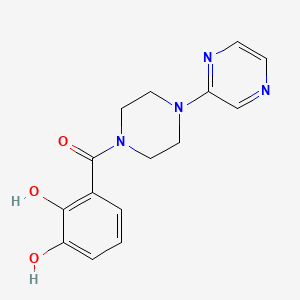
5-Formyl-dCTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-deoxycytidine triphosphate is a modified nucleotide that can be used for DNA synthesis . It is a derivative of deoxycytidine triphosphate, where the hydrogen atom at the 5th position of the cytosine ring is replaced by a formyl group. This modification allows it to be used in various biochemical and molecular biology applications, particularly in the study of DNA methylation and gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-deoxycytidine triphosphate involves the modification of deoxycytidine triphosphate. One efficient method for its preparation is the P(V)-N activation strategy, which has been optimized for gram-scale synthesis .
Industrial Production Methods
While specific industrial production methods for 5-Formyl-deoxycytidine triphosphate are not widely documented, the general approach involves large-scale synthesis using the aforementioned P(V)-N activation strategy. This method ensures high-quality production of the compound, making it suitable for various research applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-deoxycytidine triphosphate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 5-carboxyl-deoxycytidine triphosphate, 5-hydroxymethyl-deoxycytidine triphosphate, and other substituted derivatives .
Aplicaciones Científicas De Investigación
5-Formyl-deoxycytidine triphosphate has several scientific research applications, including:
DNA Synthesis: It is used as a modified nucleotide in DNA synthesis, allowing researchers to study DNA replication and repair mechanisms.
Epigenetics: It is employed in the study of DNA methylation and demethylation processes, providing insights into gene expression regulation.
Gene Expression: It is used in the analysis of gene expression patterns and the identification of regulatory elements in the genome.
Biotechnology: It is utilized in various biotechnological applications, including the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
5-Formyl-deoxycytidine triphosphate exerts its effects by incorporating into DNA during replication. The formyl group at the 5th position of the cytosine ring can interact with DNA polymerases and other enzymes involved in DNA synthesis, leading to modifications in the DNA structure and function . This interaction can affect the fidelity of DNA replication and the stability of the DNA molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxymethyl-deoxycytidine triphosphate
- 5-Carboxyl-deoxycytidine triphosphate
- 5-Methyl-deoxycytidine triphosphate
Uniqueness
5-Formyl-deoxycytidine triphosphate is unique due to the presence of the formyl group, which allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable tool in the study of DNA methylation and gene expression .
Propiedades
Fórmula molecular |
C10H12Li4N3O14P3 |
|---|---|
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
tetralithium;[[[(2R,3R,5R)-5-(4-amino-5-formyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N3O14P3.4Li/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,6-8,15H,1,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-;;;;/m1..../s1 |
Clave InChI |
MCHGSMXQXUSFEK-REXUZYNASA-J |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].C1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)


![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)

![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)
![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)


![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)

